molecular formula C29H27N3OS2 B389520 (2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B389520
M. Wt: 497.7g/mol
InChI Key: WKTGHTKYSUSOSB-PMPMFFNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzothiazole moiety, and a cyclohexylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common approach is the condensation of 4-cyclohexylbenzaldehyde with 3-methyl-2-aminobenzothiazole to form an intermediate Schiff base. This intermediate is then reacted with 3-phenyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its properties .

Scientific Research Applications

(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H27N3OS2

Molecular Weight

497.7g/mol

IUPAC Name

(5Z)-2-(4-cyclohexylphenyl)imino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27N3OS2/c1-31-24-14-8-9-15-25(24)34-28(31)26-27(33)32(23-12-6-3-7-13-23)29(35-26)30-22-18-16-21(17-19-22)20-10-4-2-5-11-20/h3,6-9,12-20H,2,4-5,10-11H2,1H3/b28-26-,30-29?

InChI Key

WKTGHTKYSUSOSB-PMPMFFNXSA-N

SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C5CCCCC5)S3)C6=CC=CC=C6

Origin of Product

United States

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